UDP-GalNAz (disodium)
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Overview
Description
Uridine diphosphate N-azidoacetylgalactosamine disodium, commonly known as UDP-GalNAz (disodium), is a nucleotide sugar analog. It is structurally similar to uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), which is a donor substrate for many N-acetylgalactosaminyltransferases. These enzymes transfer N-acetylgalactosamine residues from the nucleotide sugar to saccharide or peptide acceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GalNAz (disodium) involves the chemical modification of UDP-GalNAc. The azide group is introduced to the N-acetylgalactosamine moiety, resulting in UDP-GalNAz. This compound is typically synthesized through a series of enzymatic reactions that involve the conversion of UDP-GalNAc to UDP-GalNAz using specific glycosyltransferases .
Industrial Production Methods
Industrial production of UDP-GalNAz (disodium) is generally carried out using biotechnological methods. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of UDP-GalNAc to UDP-GalNAz. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of UDP-GalNAz reacting with an alkyne group in the presence of copper catalysts to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires strained alkyne-containing molecules such as DBCO or BCN.
Major Products
The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .
Scientific Research Applications
UDP-GalNAz (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Utilized in the study of glycosylation processes and the labeling of glycoproteins.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of bioactive compounds and the modification of biomolecules.
Mechanism of Action
UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): The parent compound of UDP-GalNAz, used as a donor substrate for glycosyltransferases.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Another nucleotide sugar used in glycosylation processes.
Uniqueness
UDP-GalNAz (disodium) is unique due to the presence of the azide group, which allows for its use in click chemistry reactions. This makes it a valuable tool for the labeling and study of glycosylation events, providing insights into the roles of glycoproteins in various biological processes .
Properties
Molecular Formula |
C17H24N6Na2O17P2 |
---|---|
Molecular Weight |
692.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
InChI Key |
XGTPLFSPWJKVQB-SGNQCPJASA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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